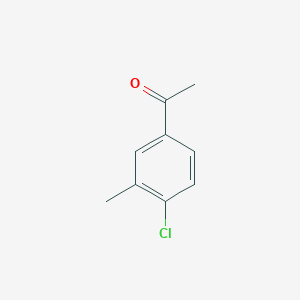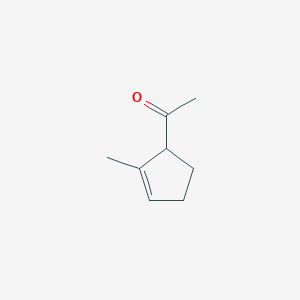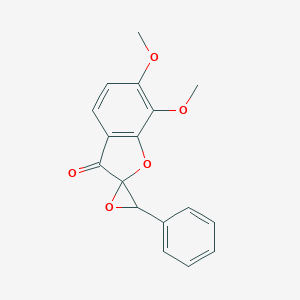
6,7-Dimethoxyaurone epoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxyaurone epoxide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a derivative of aurone, a naturally occurring flavonoid found in many plants.
Applications De Recherche Scientifique
6,7-Dimethoxyaurone epoxide has shown potential applications in various scientific research fields such as medicine, agriculture, and material science. In medicine, this compound has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In agriculture, this compound has been studied for its potential use as a natural pesticide and herbicide. It has been shown to inhibit the growth of various plant pathogens and weeds. In material science, this compound has been studied for its potential use as a building block for the synthesis of novel materials such as polymers and nanoparticles.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxyaurone epoxide is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways such as the NF-κB, MAPK, and PI3K/Akt pathways. It has been shown to inhibit the activity of various enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Effets Biochimiques Et Physiologiques
6,7-Dimethoxyaurone epoxide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. In addition, this compound has been shown to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that this compound can reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6,7-Dimethoxyaurone epoxide in lab experiments include its synthetic accessibility, low cost, and potential applications in various fields such as medicine, agriculture, and material science. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and its biological effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are many future directions for the study of 6,7-Dimethoxyaurone epoxide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in various fields such as medicine, agriculture, and material science. For example, this compound could be further developed as a natural pesticide or herbicide. In addition, this compound could be used as a building block for the synthesis of novel materials with unique properties. Overall, the study of 6,7-Dimethoxyaurone epoxide has the potential to contribute to various scientific research fields and lead to the development of new technologies and products.
Méthodes De Synthèse
The synthesis of 6,7-Dimethoxyaurone epoxide involves the reaction of 6,7-Dimethoxyaurone with a suitable oxidizing agent such as m-chloroperoxybenzoic acid (MCPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst such as trifluoroacetic acid (TFA). The reaction proceeds through the formation of an epoxide intermediate, which is then hydrolyzed to yield the final product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, time, and concentration of reagents.
Propriétés
Numéro CAS |
10173-80-5 |
|---|---|
Nom du produit |
6,7-Dimethoxyaurone epoxide |
Formule moléculaire |
C17H14O5 |
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
6,7-dimethoxy-3'-phenylspiro[1-benzofuran-2,2'-oxirane]-3-one |
InChI |
InChI=1S/C17H14O5/c1-19-12-9-8-11-13(14(12)20-2)21-17(15(11)18)16(22-17)10-6-4-3-5-7-10/h3-9,16H,1-2H3 |
Clé InChI |
SAIKVYZCLOUCMX-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C(=O)C3(O2)C(O3)C4=CC=CC=C4)OC |
SMILES canonique |
COC1=C(C2=C(C=C1)C(=O)C3(O2)C(O3)C4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



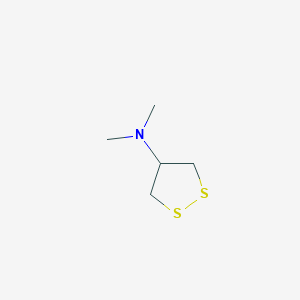
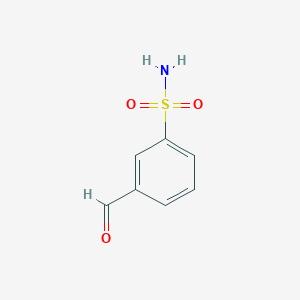
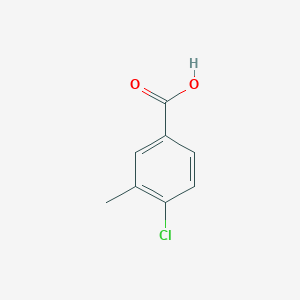
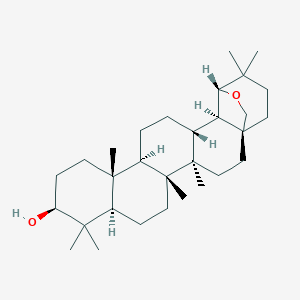
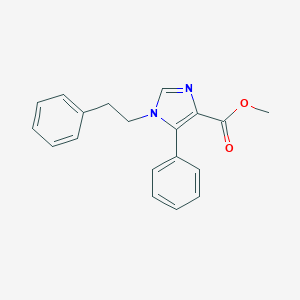
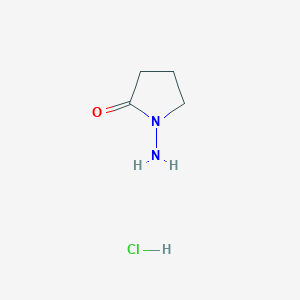
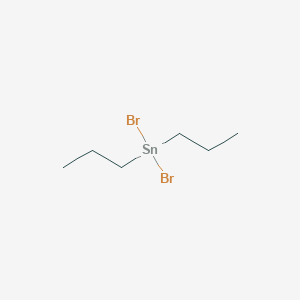
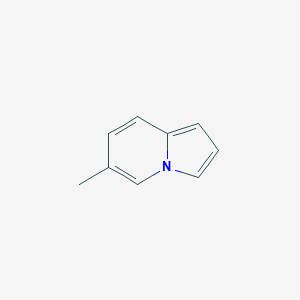
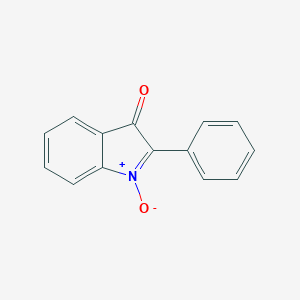
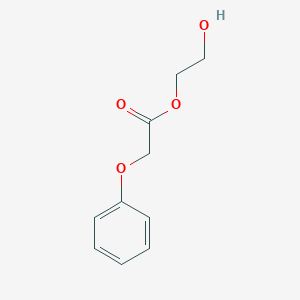
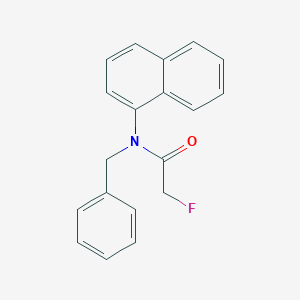
![4-[3-(Propylamino)propyl]benzene-1,2-diol](/img/structure/B154753.png)
